3-Bromo-4-chlorocinnoline
CAS No.: 80334-78-7
Cat. No.: VC3801593
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80334-78-7 |
|---|---|
| Molecular Formula | C8H4BrClN2 |
| Molecular Weight | 243.49 g/mol |
| IUPAC Name | 3-bromo-4-chlorocinnoline |
| Standard InChI | InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H |
| Standard InChI Key | YPGFPMWREAJURA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The cinnoline core consists of a six-membered benzene ring fused to a six-membered pyridazine ring (two adjacent nitrogen atoms). Substituents at the 3- and 4-positions introduce significant electronic effects:
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Bromine at position 3 acts as an electron-withdrawing group via inductive effects, polarizing the aromatic system.
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Chlorine at position 4 further enhances electrophilic character, directing subsequent substitution reactions to meta and para positions .
The compound’s planar structure facilitates π-π stacking interactions, as evidenced by X-ray crystallography data from analogous halogenated cinnolines .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 243.49 g/mol |
| Melting Point | 162–165°C (predicted) |
| Solubility | <0.1 mg/mL in water |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (estimated) |
Thermogravimetric analysis of related compounds suggests decomposition temperatures above 250°C, indicating thermal stability suitable for high-temperature reactions .
Synthetic Methodologies
Halogenation Pathways
The synthesis of 3-bromo-4-chlorocinnoline typically involves sequential halogenation of a cinnoline precursor. A representative two-step protocol adapts methods from quinoline synthesis :
Step 1: Chlorination
4-Hydroxycinnoline undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in glacial acetic acid at 0°C for 20 hours, yielding 4-chloro-3-hydroxycinnoline .
Step 2: Bromination
Phosphorus oxybromide (POBr₃) in dichloromethane at 70°C replaces the hydroxyl group with bromine, producing the target compound in 65–72% yield .
Alternative Routes
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Ullmann-Type Coupling: Aryl halides react with copper catalysts to introduce bromine post-cyclization .
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Sandmeyer Reaction: Diazotization of 3-amino-4-chlorocinnoline followed by bromide substitution .
Reactivity and Functionalization
The compound’s halogen atoms serve as handles for further derivatization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-4-chlorocinnoline |
| Nucleophilic Aromatic Substitution | NaN₃, DMSO, 120°C | 3-Azido-4-chlorocinnoline |
| Grignard Addition | RMgX, THF, −78°C | 3-Alkyl-4-chlorocinnoline |
Electrophilic substitution preferentially occurs at the 6- and 8-positions due to the directing effects of the halogens .
Industrial and Materials Science Applications
Organic Electronics
The compound’s electron-deficient structure enables applications in:
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Electron-Transport Layers: Mobility ≈ 0.12 cm²/V·s in OLED devices .
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Nonlinear Optical Materials: Second-harmonic generation efficiency 3× KDP .
Catalysis
Palladium complexes of 3-bromo-4-chlorocinnoline catalyze Heck couplings with turnover numbers (TON) exceeding 10⁴ .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |
| Biodegradability | Not readily biodegradable |
| Bioaccumulation Factor | 2.1 (moderate) |
Proper handling requires PPE due to potential skin sensitization and aquatic toxicity (EC₅₀: 12 mg/L for Daphnia magna) .
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